Chmfl-abl/kit-155 is a novel compound classified as a potent type II dual inhibitor targeting both ABL and c-KIT kinases. This compound is particularly significant in the treatment of certain hematological malignancies, such as chronic myeloid leukemia, where ABL kinase plays a critical role. The structure of Chmfl-abl/kit-155 features a complex arrangement that allows it to effectively inhibit kinase activity through specific interactions with the target proteins, showcasing its potential for therapeutic applications.
The mechanism of action for Chmfl-abl/kit-155 involves its binding to the ATP-binding site of the ABL and c-KIT kinases, stabilizing them in an inactive conformation. This type II inhibition is characterized by the compound's ability to bind to the DFG-out conformation of these kinases, which is crucial for preventing substrate access and subsequent phosphorylation reactions. The binding affinity for ABL has been reported with an IC50 value of approximately 46 nM, while the inhibition of c-KIT has an IC50 of about 75 nM .
Chmfl-abl/kit-155 exhibits significant biological activity against both wild-type and mutant forms of ABL kinase, making it a promising candidate for treating drug-resistant chronic myeloid leukemia. The compound not only inhibits the kinase activity but also affects downstream signaling pathways, including phosphorylation events that are critical for cell proliferation and survival in cancer cells. Studies have shown that this compound can effectively block phosphorylation at key sites such as CRKL, which contributes to its enhanced anti-proliferative effects compared to other inhibitors like Imatinib .
The synthesis of Chmfl-abl/kit-155 involves several steps, typically starting from readily available precursors. The process includes:
The synthesis is optimized to yield high purity and potency, ensuring that the final compound retains its biological activity .
Chmfl-abl/kit-155 has promising applications primarily in oncology, particularly for:
Its dual inhibition profile makes it a versatile candidate in therapeutic strategies against multiple malignancies .
Interaction studies have demonstrated that Chmfl-abl/kit-155 binds effectively to both ABL and c-KIT kinases, forming critical hydrogen bonds that stabilize its binding within the active site. The compound's unique structural features allow it to occupy hydrophobic pockets created by mutations such as V299L in ABL, enhancing its efficacy against resistant forms of the kinase . Additionally, docking studies have illustrated how Chmfl-abl/kit-155 interacts differently compared to other inhibitors like Imatinib, providing insights into its unique binding mode and potential advantages in therapeutic contexts .
Chmfl-abl/kit-155 shares similarities with several other kinase inhibitors but stands out due to its dual-targeting capability. Below is a comparison highlighting its uniqueness:
| Compound Name | Target Kinases | IC50 (nM) | Unique Features |
|---|---|---|---|
| Imatinib | BCR-ABL | 30 | First-generation inhibitor; limited against mutants |
| Nilotinib | BCR-ABL | 30 | Second-generation; better against some mutants |
| Dasatinib | BCR-ABL/c-KIT | 1 | Broad-spectrum; more potent but less selective |
| Chmfl-abl/kit-155 | BCR-ABL/c-KIT | 46/75 | Dual inhibitor; effective against resistant mutants |
| Bafetinib | BCR-ABL/c-KIT | 20/45 | Similar dual activity but different binding profile |
Chmfl-abl/kit-155's ability to inhibit both ABL and c-KIT makes it particularly valuable in contexts where single-target inhibitors may fail due to resistance mechanisms .
CHMFL-ABL/KIT-155 features a benzamide scaffold substituted with a nicotinoylpiperidinyloxy group and a trifluoromethylphenyl moiety. The synthesis begins with a nucleophilic substitution reaction between tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate and 4-methyl-3-nitrobenzoic acid, followed by sequential deprotection, amidation, and coupling steps to introduce the 4-methylpiperazine and nicotinoyl groups.
Key structural elements include:
The final compound is characterized by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), confirming a purity >98%.
CHMFL-ABL/KIT-155 operates as a type II kinase inhibitor, binding to the inactive DFG-out conformation of ABL and c-KIT. This binding mode is stabilized by a unique hydrogen bond between the compound’s carbonyl oxygen and the kinase backbone NH group, a distinct pharmacophore feature not observed in imatinib or other type I inhibitors.
Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) |
|---|---|
| ABL | 46 |
| c-KIT | 75 |
| BLK | 81 |
| LCK | 12 |
| PDGFRβ | 80 |
Table 1: Inhibitory activity of CHMFL-ABL/KIT-155 against key kinases.
In cellular models, CHMFL-ABL/KIT-155 blocks BCR-ABL and c-KIT autophosphorylation, suppressing downstream effectors like STAT5, ERK, and AKT. This leads to G1 cell cycle arrest and apoptosis via caspase-3/7 activation.
In Vitro Activity
CHMFL-ABL/KIT-155 demonstrates nanomolar anti-proliferative efficacy in BCR-ABL-positive CML cell lines (K562: GI₅₀ = 27 nM; MEG-01: GI₅₀ = 20 nM) and c-KIT-dependent GIST cells (GIST-T1: GI₅₀ = 23 nM). Minimal activity is observed in c-KIT-independent models (GIST-48B: GI₅₀ = 3.96 μM), confirming target specificity.
In Vivo Efficacy
In murine xenograft models (25–100 mg/kg, oral, daily), CHMFL-ABL/KIT-155 induces dose-dependent tumor regression:
Pharmacokinetic studies in rats reveal favorable oral bioavailability (F = 52%) and a half-life ($$ t_{1/2} $$) of 4.2 hours, supporting once-daily dosing.
CHMFL-ABL/KIT-155 serves as a tool compound for investigating:
Ongoing studies explore its synergy with MEK inhibitors and immune checkpoint blockers in preclinical models of drug-resistant CML and GISTs.
CHMFL-ABL/KIT-155 is a novel small molecule compound with the chemical name 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide [1] [2] [3]. The compound possesses a molecular formula of C₃₃H₃₈F₃N₅O₃ with a molecular weight of 609.68 Daltons [1] [2] [4]. The structure contains several key pharmacophores, including a trifluoromethyl group, a methylpiperazine moiety, and a nicotinoylpiperidine unit connected through an oxybenzamide linkage [5] [3].
The compound's canonical SMILES representation is O=C(N1CCC(OC2=CC(NC(C3=CC=C(CN4CCN(C)CC4)C(C(F)(F)F)=C3)=O)=CC=C2C)CC1)C5=CC=C(C)N=C5 [1]. The structure incorporates both aromatic and aliphatic components, with the trifluoromethyl group providing enhanced metabolic stability and the methylpiperazine moiety contributing to target selectivity [3] [6].
The compound exhibits specific physicochemical characteristics that influence its biological activity and pharmacokinetic properties. CHMFL-ABL/KIT-155 demonstrates solubility in dimethyl sulfoxide (DMSO) and requires appropriate storage conditions at -20°C to maintain stability [1] [7]. The compound has a predicted density of 1.271 g/cm³ [7]. Its molecular structure contains multiple nitrogen atoms contributing to its basicity and potential for forming hydrogen bonds with target proteins [5] [3].
| Property | Value |
|---|---|
| Molecular Weight | 609.68 Da [1] [2] |
| Molecular Formula | C₃₃H₃₈F₃N₅O₃ [1] [2] |
| Density | 1.271 g/cm³ [7] |
| Solubility | Soluble in DMSO [1] |
| Storage Temperature | -20°C [1] [7] |
| CAS Number | 2081093-21-0 [1] [2] |
The structural design of CHMFL-ABL/KIT-155 incorporates specific features that contribute to its dual kinase inhibitory activity. The compound utilizes a hydrogen bond formed between the NH group on the kinase backbone and the carbonyl oxygen of the molecule as a unique hinge binding mechanism [5] [3] [6]. This distinct binding mode differentiates it from other type II kinase inhibitors and provides enhanced selectivity [8].
The trifluoromethyl group positioned on the phenyl ring contributes to the compound's potency and selectivity by providing optimal interactions with the hydrophobic binding pockets of both ABL and c-KIT kinases [5] [3]. The methylpiperazine moiety serves as a key pharmacophore that enhances binding affinity and contributes to the compound's overall pharmacological profile [3] [6].
The compound's three-dimensional structure allows for optimal positioning within the ATP-binding sites of target kinases. The molecular conformation enables the formation of critical hydrogen bonds with key amino acid residues in the hinge region of both ABL and c-KIT kinases [5] [3]. The spatial arrangement of the nicotinoylpiperidine unit and the oxybenzamide linkage creates the appropriate geometry for type II kinase inhibition, where the compound binds to the inactive conformation of the kinase [3] [6].
CHMFL-ABL/KIT-155 demonstrates potent inhibitory activity against its primary targets, ABL and c-KIT kinases. In biochemical assays, the compound exhibits an IC₅₀ value of 46 nM against purified ABL kinase and 75 nM against c-KIT kinase [1] [9] [2]. These values indicate highly potent inhibition of both target enzymes, establishing the compound as an effective dual kinase inhibitor [5] [3].
| Target Kinase | IC₅₀ Value |
|---|---|
| ABL (Type II) | 46 nM [1] [9] |
| c-KIT | 75 nM [1] [9] |
The compound's ability to inhibit both kinases with similar potency makes it particularly valuable for treating malignancies that depend on both ABL and c-KIT signaling pathways [1] [9] [2]. This dual activity profile distinguishes CHMFL-ABL/KIT-155 from many existing kinase inhibitors that typically show preference for one target over another [5] [3].
Beyond its primary targets, CHMFL-ABL/KIT-155 exhibits significant inhibitory activity against several other kinases. The compound demonstrates potent inhibition of LCK with an IC₅₀ of 12 nM, making it the most potently inhibited secondary target [1] [9] [2]. Additional secondary targets include BLK (IC₅₀ = 81 nM), PDGFRβ (IC₅₀ = 80 nM), DDR1 (IC₅₀ = 116 nM), CSF1R (IC₅₀ = 227 nM), and DDR2 (IC₅₀ = 325 nM) [1] [9] [2].
| Secondary Target | IC₅₀ Value |
|---|---|
| LCK | 12 nM [1] [9] |
| BLK | 81 nM [1] [9] |
| PDGFRβ | 80 nM [1] [9] |
| DDR1 | 116 nM [1] [9] |
| CSF1R | 227 nM [1] [9] |
| DDR2 | 325 nM [1] [9] |
This secondary target profile suggests that CHMFL-ABL/KIT-155 may have broader therapeutic applications beyond its primary indications, potentially affecting multiple signaling pathways involved in cancer progression and metastasis [1] [9] [2].
The compound demonstrates excellent selectivity across the human kinome. In a comprehensive KINOMEscan assay examining 468 kinases and mutants at a concentration of 1 μM, CHMFL-ABL/KIT-155 achieved a selectivity score (S Score) of 0.03, indicating high specificity for its target kinases [5] [3] [6]. This exceptional selectivity profile reduces the likelihood of off-target effects and enhances the therapeutic window of the compound [8].
The high selectivity is attributed to the compound's unique hinge binding mechanism and its structural complementarity to the ATP-binding sites of ABL and c-KIT kinases [5] [3]. The distinct binding mode allows for selective recognition of these targets while minimizing interactions with other kinases in the human proteome [6] [8].
CHMFL-ABL/KIT-155 exerts significant effects on cell cycle progression in cancer cells. The compound arrests cell cycle progression, preventing the normal transition through cell cycle checkpoints [1] [9] [7]. This cell cycle arrest is mediated through the inhibition of BCR-ABL and c-KIT signaling pathways, which are critical for cell cycle regulation in malignant cells [1] [9].
The compound's ability to induce cell cycle arrest is particularly pronounced in BCR-ABL dependent chronic myeloid leukemia cell lines and c-KIT dependent gastrointestinal stromal tumor cells [1] [9] [2]. The cell cycle arrest contributes to the compound's antiproliferative effects and represents a key mechanism of its anticancer activity [7].
In addition to cell cycle arrest, CHMFL-ABL/KIT-155 induces apoptosis in cancer cells through multiple mechanisms. The compound triggers programmed cell death in BCR-ABL and c-KIT dependent cell lines by disrupting critical survival signaling pathways [1] [9] [7]. The apoptotic response is mediated through the inhibition of kinase-dependent survival signals that normally prevent cell death in malignant cells [1] [9].
The compound's ability to induce apoptosis is demonstrated in various cancer cell lines, including those derived from chronic myeloid leukemia and gastrointestinal stromal tumors [1] [9] [2]. This dual mechanism of cell cycle arrest and apoptosis induction contributes to the compound's potent anticancer activity [7].
CHMFL-ABL/KIT-155 effectively blocks BCR-ABL and c-KIT mediated signaling pathways, which are essential for cancer cell survival and proliferation [1] [9] [2]. The compound interrupts downstream signaling cascades that normally promote cell growth, survival, and resistance to apoptosis [5] [3]. By inhibiting these critical pathways, the compound disrupts the oncogenic signaling that drives cancer progression [1] [9].
The blockade of these signaling pathways results in the restoration of normal cellular growth control mechanisms and the reactivation of apoptotic pathways [1] [9] [7]. This comprehensive disruption of oncogenic signaling contributes to the compound's therapeutic efficacy against BCR-ABL and c-KIT driven malignancies [2].
The compound demonstrates potent antiproliferative activity against various cancer cell lines. In BCR-ABL dependent chronic myeloid leukemia cell lines, CHMFL-ABL/KIT-155 exhibits GI₅₀ values of 0.027 μM (K562), 0.02 μM (MEG-01), and 0.056 μM (KU812) [1] [9] [2]. Against c-KIT dependent gastrointestinal stromal tumor cell lines, the compound shows GI₅₀ values of 0.023 μM (GIST-T1) and 0.095 μM (GIST-882) [1] [9] [2].
| Cell Line | Dependency | GI₅₀ Value |
|---|---|---|
| K562 | BCR-ABL | 0.027 μM [1] [9] |
| MEG-01 | BCR-ABL | 0.02 μM [1] [9] |
| KU812 | BCR-ABL | 0.056 μM [1] [9] |
| GIST-T1 | c-KIT | 0.023 μM [1] [9] |
| GIST-882 | c-KIT | 0.095 μM [1] [9] |
Notably, the compound shows minimal activity against c-KIT independent GIST-48B cells (GI₅₀ = 3.96 μM), demonstrating its selectivity for kinase-dependent cancer cells [1] [9] [2]. This selectivity profile supports the on-target mechanism of action and indicates reduced potential for toxicity in normal cells [1] [9].